molecular formula C8H6Cl2O B1599865 4-(2,2-dichloroethenyl)phenol CAS No. 83671-20-9

4-(2,2-dichloroethenyl)phenol

Cat. No. B1599865
Key on ui cas rn: 83671-20-9
M. Wt: 189.04 g/mol
InChI Key: DQQXPDAVLLJOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576935

Procedure details

22 g (0.06 mole) of 3-(tetrahydropyranyloxy)-1-(2,2,2-trichloro-1-acetoxyethyl)-benzene were dissolved in 80 ml of glacial acetic acid, 4.6 g (0.07 mole) of zinc dust were added a little at a time, and the mixture was heated at 60°-70° C. for 3 hours. The mixture was cooled and filtered, after which it was introduced into 1.5 liters of water and extracted with ether. The extracts were combined, washed three times with NaHCO3 solution and water, dried end evaporated down, and the residue was taken up in toluene. The solution was filtered over silica gel, and 8.0 g of 4-dichlorovinylphenol were obtained as a wax-like product.
Name
3-(tetrahydropyranyloxy)-1-(2,2,2-trichloro-1-acetoxyethyl)-benzene
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1O[C:8]1[CH:9]=[C:10]([CH:14](OC(=O)C)[C:15]([Cl:18])(Cl)[Cl:16])[CH:11]=[CH:12][CH:13]=1.C(O)(=[O:25])C>[Zn]>[Cl:16][C:15]([Cl:18])=[CH:14][C:10]1[CH:11]=[CH:12][C:13]([OH:25])=[CH:8][CH:9]=1

Inputs

Step One
Name
3-(tetrahydropyranyloxy)-1-(2,2,2-trichloro-1-acetoxyethyl)-benzene
Quantity
22 g
Type
reactant
Smiles
O1C(CCCC1)OC=1C=C(C=CC1)C(C(Cl)(Cl)Cl)OC(C)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60°-70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
after which it was introduced into 1.5 liters of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed three times with NaHCO3 solution and water
CUSTOM
Type
CUSTOM
Details
dried end
CUSTOM
Type
CUSTOM
Details
evaporated down
FILTRATION
Type
FILTRATION
Details
The solution was filtered over silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC1=CC=C(C=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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